molecular formula C10H12Cl3N3 B2518188 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1197230-30-0

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2518188
CAS No.: 1197230-30-0
M. Wt: 280.58
InChI Key: RSVJPACDRLIDOP-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl3N3 and its molecular weight is 280.58. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Pyrazole Derivatives

  • Heterocyclic Synthesis : Pyrazole derivatives serve as key intermediates in synthesizing a wide range of heterocyclic compounds due to their reactivity and functional group compatibility. They are utilized in creating pyrazolo-imidazoles, thiazoles, and various spiropyrazolines, highlighting their versatility in heterocyclic chemistry (Gomaa & Ali, 2020).

Biological and Pharmaceutical Applications

  • Anticancer Agents : Pyrazoline derivatives have been extensively studied for their potential anticancer properties. The research encompasses a variety of synthetic strategies to obtain pyrazoline compounds with significant biological effects, underscoring the importance of pyrazolines in drug development (Ray et al., 2022).

Material Science and Catalysis

  • Catalysis : The synthesis and application of pyrazole-based catalysts for various organic transformations are of significant interest. Pyrazolines and related compounds can be used to catalyze a range of reactions, showcasing the utility of these heterocycles in designing new catalysts for efficient chemical synthesis (Parmar et al., 2023).

Synthetic Methodologies

  • Multicomponent Reactions : The development of multicomponent reactions (MCRs) for synthesizing pyrazole derivatives highlights the efficiency and versatility of pyrazoles in organic synthesis. These methods are particularly noted for their pot, atom, and step economy, offering pathways to a wide range of biologically active molecules (Becerra, Abonía, & Castillo, 2022).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For safety data sheets of related compounds, please refer to the respective manufacturers’ websites .

Future Directions

Pyrrolopyrazine derivatives, which are structurally related to 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.2ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;;/h1-5,7H,6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVJPACDRLIDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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